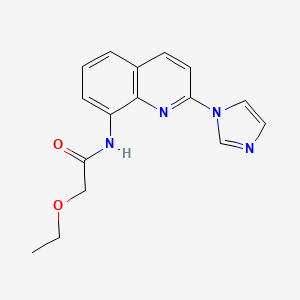

![molecular formula C5H9N3O3 B2531107 methyl (2E)-2-[(carbamoylamino)imino]propanoate CAS No. 64623-68-3](/img/structure/B2531107.png)

methyl (2E)-2-[(carbamoylamino)imino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-[(carbamoylamino)imino]propanoate is a chemical compound that is part of a class of multifunctional compounds that serve as versatile synthons for the preparation of various heterocyclic systems. These compounds are characterized by their ability to undergo a range of chemical reactions, leading to the formation of diverse heterocyclic structures which are often of significant interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog has been described in the literature. These compounds are synthesized from their corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates through a series of chemical transformations. The versatility of these compounds is highlighted by their ability to act as precursors for a wide array of heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure of similar compounds suggests that the presence of substituents such as acyl or benzoyl groups can have significant electronic effects on the molecule. These effects can influence the stability and reactivity of the compound, as well as its ability to participate in various chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated by their ability to undergo transformations into a variety of heterocyclic systems. The presence of multiple functional groups allows for reactions under different conditions to yield complex structures such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This reactivity is essential for the synthesis of polyfunctional heterocyclic systems, which are important in the development of pharmaceuticals and other biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the study of similar compounds, such as those derived from 2-amino-2-methyl-1-propanol, indicates that the introduction of methyl groups can affect the thermodynamic stability of carbamate intermediates in aqueous solutions. This is attributed to electronic effects that shift the equilibrium towards a zwitterion intermediate, facilitating the release of CO2 and subsequent conversion to bicarbonate . The steric effects of methyl substituents are also considered, suggesting that they may influence the dynamics of CO2 release from the intermediate .

Scientific Research Applications

Chemical Synthesis

In the realm of chemical synthesis, methyl propanoate, a precursor for polymethyl methacrylates, has been produced using Baeyer-Villiger monooxygenases (BVMO). This process interestingly yields methyl propanoate alongside the normal product ethyl acetate, demonstrating a significant application of this chemical in the production of valuable chemical precursors (van Beek et al., 2014).

Catalysis and Chemical Complex Formation

The compound and its related chemicals play a role in the formation of chiral palladium oxazolidine and imine complexes, an area of keen interest in catalysis and material science. The reaction of certain aldehydes with amino alcohols in the presence of PdCl2 yields palladium(II) complexes, which show considerable cytotoxicity against certain cancer cell lines. This indicates not only the chemical versatility of such compounds but also their potential in biomedical applications (Molaee et al., 2019).

properties

IUPAC Name |

methyl (2E)-2-(carbamoylhydrazinylidene)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYVECFGOZSICG-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)

![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

methanone](/img/structure/B2531047.png)